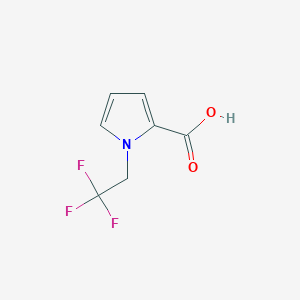

1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

The compound “1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid” likely belongs to a class of organic compounds known as fluorinated organics . Fluorinated organics are characterized by the presence of fluorine atoms. The trifluoroethyl group in the compound indicates the presence of a carbon chain with three fluorine atoms attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as “N-2,2,2-trifluoroethylisatin ketimines”, have been synthesized through various reactions . For instance, one method involves the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid .

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates demonstrates the thermal addition of methyl 1-tert-butylaziridine-2-carboxylate to 1-aryl-3,3,3-trifluoro-1-propynes followed by dehydrogenation, indicating a pathway for generating trifluoromethyl-substituted pyrroles which are valuable in pharmaceutical and agrochemical research (Porta, Capuzzi, & Bettarini, 1994).

Molecular Structure Influence

Research has shown that the trifluoromethyl group significantly affects the molecular structure and aromaticity of the pyrrole ring. Studies on 1-[(trifluoromethyl)phenyl]pyrroles demonstrate selective preparation of mono- and dicarboxylated derivatives, highlighting the impact of the trifluoromethyl group on regioselective synthesis (Faigl et al., 1999).

Asymmetric Synthesis

The asymmetric total synthesis of complex molecules like (+)-Ryanodol and (+)-Ryanodine showcases the application of 1H-pyrrole-2-carboxylic acid derivatives in constructing molecules with multiple stereogenic centers, crucial for developing bioactive compounds with specific biological activities (Masuda et al., 2016).

Functionalized Polymers

Carboxylic acid-functionalized polypyrrole-silica microparticles have been synthesized, demonstrating applications in creating novel materials with high optical absorbance and potential biomedical applications, such as marker particles in immunodiagnostic assays (Maeda, Corradi, & Armes, 1995).

Supramolecular Chemistry

The study of pyrrole-2-carboxylate dimers reveals their role as robust supramolecular synthons for crystal engineering. This research offers insights into designing hydrogen-bonded frameworks and developing materials with specific structural properties (Yin & Li, 2006).

Propriétés

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)4-11-3-1-2-5(11)6(12)13/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGXGGNMWZFPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B1462453.png)

![5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1462455.png)

![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-N-methylamine hydrochloride](/img/structure/B1462467.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1462469.png)